molecular formula C28H25NO6 B2712142 8-(4-ethoxybenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 872198-25-9

8-(4-ethoxybenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one

Cat. No.: B2712142
CAS No.: 872198-25-9
M. Wt: 471.509
InChI Key: PGJXTYIVCMECMX-UHFFFAOYSA-N
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Description

8-(4-Ethoxybenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a polycyclic heteroaromatic compound characterized by a quinolinone core fused with a 1,4-dioxane ring system. The molecule features two critical substituents: a 4-ethoxybenzoyl group at position 8 and a 3-methoxyphenylmethyl group at position 6 (Fig. 1).

The compound’s molecular formula is C28H25NO6, with a molecular weight of 471.5 g/mol. Its structural complexity (complexity index = 782) arises from the fused dioxino-quinolinone scaffold and multiple rotatable bonds (7), which may impact conformational flexibility and binding interactions .

Properties

IUPAC Name

8-(4-ethoxybenzoyl)-6-[(3-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25NO6/c1-3-33-20-9-7-19(8-10-20)27(30)23-17-29(16-18-5-4-6-21(13-18)32-2)24-15-26-25(34-11-12-35-26)14-22(24)28(23)31/h4-10,13-15,17H,3,11-12,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJXTYIVCMECMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-ethoxybenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinoline core, followed by the introduction of the dioxino ring and the ethoxybenzoyl and methoxyphenylmethyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds and functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-(4-ethoxybenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a more saturated version of the compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity that can be explored for potential therapeutic applications.

    Medicine: The compound could be investigated for its potential use in drug development.

    Industry: It may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 8-(4-ethoxybenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact mechanism and identify the molecular targets involved.

Comparison with Similar Compounds

Key Observations:

Substituent Position Effects: The meta-methoxy group in the target compound (vs. The 4-ethoxybenzoyl group enhances lipophilicity compared to the benzoyl analog (XLogP3 = 4.6 vs. 4.8) .

Functional Group Modifications :

  • Replacing the ethoxybenzoyl with 3,4-dimethoxybenzoyl (as in ) increases hydrogen bond acceptors (8 vs. 7) and molecular weight, which could improve solubility but reduce membrane permeability.
  • The acetamide-linked analog introduces an additional hydrogen-bonding site, which may enhance target affinity but reduce metabolic stability.

Biological Activity

The compound 8-(4-ethoxybenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one , identified by its CAS number 872198-25-9 , is a synthetic organic molecule belonging to the class of quinolones. Its unique structure includes an ethoxybenzoyl group and a methoxyphenylmethyl group attached to a quinolinone core. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C28H25NO6
  • Molecular Weight : 471.5012 g/mol
  • SMILES : CCOc1ccc(cc1)C(=O)c1cn(Cc2cccc(c2)OC)c2c(c1=O)cc1c(c2)OCCO1

Biological Activity Overview

Quinolones are known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties. The biological activity of this specific compound has been investigated in various studies.

Anticancer Activity

Recent studies have indicated that compounds similar to this quinolone exhibit significant anticancer properties. For instance:

  • A study demonstrated that derivatives of quinolone compounds could inhibit the proliferation of cancer cells by inducing apoptosis through the mitochondrial pathway .
  • Another research highlighted that certain structural modifications in quinolones enhance their cytotoxicity against various cancer cell lines .

Antimicrobial Properties

Quinolones are traditionally recognized for their antimicrobial effects. The compound's structure suggests potential activity against bacterial infections:

  • Research on related quinolone derivatives has shown effectiveness against Gram-positive and Gram-negative bacteria .
  • The presence of the ethoxy and methoxy groups may enhance solubility and bioavailability, contributing to its antimicrobial efficacy .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds within the quinolone family:

StudyFindings
Demonstrated that modified quinolones induce apoptosis in cancer cells via mitochondrial pathways.
Showed enhanced antimicrobial activity against various bacteria with specific structural modifications.
Discussed the role of hydroquinolones in detoxification pathways and potential therapeutic applications.

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